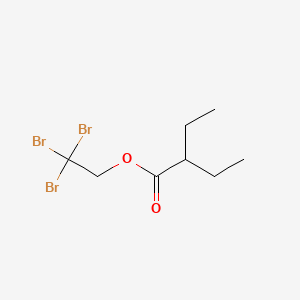
Butyric acid, 2-ethyl-, 2,2,2-tribromoethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyric acid, 2-ethyl-, 2,2,2-tribromoethyl ester is a chemical compound known for its unique structure and properties It is an ester derivative of butyric acid, where the hydrogen atoms in the butyric acid molecule are replaced by ethyl and tribromoethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butyric acid, 2-ethyl-, 2,2,2-tribromoethyl ester typically involves the esterification of butyric acid with 2,2,2-tribromoethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction can be represented as:
Butyric acid+2,2,2-tribromoethanol→Butyric acid, 2-ethyl-, 2,2,2-tribromoethyl ester+Water
Industrial Production Methods: In an industrial setting, the production of this ester may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst to yield butyric acid and 2,2,2-tribromoethanol.
Reduction: The ester can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.
Substitution: The tribromoethyl group can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Hydrolysis: Butyric acid and 2,2,2-tribromoethanol.
Reduction: 2-ethylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Butyric acid, 2-ethyl-, 2,2,2-tribromoethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential effects on biological systems, particularly in studies involving esterases and other enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of butyric acid, 2-ethyl-, 2,2,2-tribromoethyl ester involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The ester bond is cleaved by esterases, releasing butyric acid and 2,2,2-tribromoethanol. The tribromoethyl group may also interact with other biomolecules, potentially leading to various biological effects.
Comparison with Similar Compounds
Butyric acid, 2-methyl-, ethyl ester: Another ester derivative of butyric acid with different substituents.
2-Bromo-2-ethylbutyric acid 2,2,2-tribromoethyl ester: A closely related compound with a similar structure but different substituents.
Uniqueness: Butyric acid, 2-ethyl-, 2,2,2-tribromoethyl ester is unique due to the presence of the tribromoethyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in specific synthetic and industrial applications where such properties are desired.
Properties
CAS No. |
63867-17-4 |
|---|---|
Molecular Formula |
C8H13Br3O2 |
Molecular Weight |
380.90 g/mol |
IUPAC Name |
2,2,2-tribromoethyl 2-ethylbutanoate |
InChI |
InChI=1S/C8H13Br3O2/c1-3-6(4-2)7(12)13-5-8(9,10)11/h6H,3-5H2,1-2H3 |
InChI Key |
KRTPZDITOONUEW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)OCC(Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















